molecular formula C11H12N4O2 B1481843 6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid CAS No. 2098024-39-4

6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid

Katalognummer: B1481843
CAS-Nummer: 2098024-39-4
Molekulargewicht: 232.24 g/mol
InChI-Schlüssel: NBSZVJWESNLMPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid is a heterocyclic compound that features a pyridazine ring substituted with a 4-cyanopiperidinyl group and a carboxylic acid group. Pyridazine derivatives are known for their diverse pharmacological activities and have been utilized in various medicinal chemistry applications .

Biochemische Analyse

Biochemical Properties

6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s pyridazine ring, which contains two adjacent nitrogen atoms, is known for its wide range of pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties . These interactions are crucial for its function in drug discovery and other applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s pyridazine ring is present in some commercially available drugs and agrochemicals, highlighting its practical applications . Its effects on cellular processes are essential for understanding its potential therapeutic uses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function are important factors to consider in in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses are critical considerations for its use in therapeutic applications . Understanding these dosage effects is essential for determining the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function . Understanding these processes is essential for developing effective therapeutic strategies.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its therapeutic potential . Understanding these localization mechanisms is crucial for optimizing the compound’s use in various applications.

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as hypertension, cancer, and neurological disorders.

    Industry: Utilized in the development of agrochemicals and other industrial products

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid is unique due to its specific combination of the pyridazine ring with the 4-cyanopiperidinyl and carboxylic acid groups.

Biologische Aktivität

6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by data from various studies, including in vitro assays, structure-activity relationships, and molecular docking analyses.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a cyanopiperidine moiety and a carboxylic acid group. The structural formula can be represented as follows:

C12H14N4O2\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}_2

Biological Activity Overview

Recent studies have highlighted the potential of pyridazine derivatives, including this compound, as promising candidates for drug development due to their ability to inhibit key biological pathways involved in cancer progression and inflammation.

Anticancer Activity

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by altering cell cycle progression. Specifically, it affects the G2/M phase transition and increases the sub-G1 population, indicating the induction of apoptosis in breast cancer cell lines such as T-47D and MDA-MB-231 .
  • Inhibition of CDK2 : Molecular docking studies suggest that this compound may act as an inhibitor of cyclin-dependent kinase 2 (CDK2), a critical enzyme in cell cycle regulation. The IC50 values for selected pyridazine derivatives against CDK2 were reported as follows:
    • Compound 11l : IC50 = 20.1 nM
    • Compound 11m : IC50 = 43.8 nM .

Anti-inflammatory Activity

The anti-inflammatory potential of related pyridazine derivatives has been explored, indicating that modifications in the structure can lead to enhanced selectivity for cyclooxygenase (COX) enzymes, particularly COX-2. This selectivity is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced side effects .

Data Table: Biological Activity Summary

Biological ActivityMechanismTargetIC50 (nM)
AnticancerApoptosis inductionCDK220.1 (11l), 43.8 (11m)
Anti-inflammatoryCOX-2 inhibitionCOX-2Not specified

Case Studies

  • In Vitro Studies : A study evaluated the anticancer effects of various pyridazine derivatives against human cancer cell lines. The results indicated significant cytotoxicity and apoptosis induction in treated cells compared to controls .
  • Molecular Docking Analysis : In silico studies provided insights into the binding interactions of this compound with CDK2, suggesting favorable interactions that support its role as a potential inhibitor .

Eigenschaften

IUPAC Name

6-(4-cyanopiperidin-1-yl)pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c12-7-8-3-5-15(6-4-8)10-2-1-9(11(16)17)13-14-10/h1-2,8H,3-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSZVJWESNLMPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C2=NN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid
Reactant of Route 5
6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid
Reactant of Route 6
6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.